molecular formula C9H20Cl2N2 B1495716 1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride CAS No. 24083-68-9

1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride

Cat. No.: B1495716
CAS No.: 24083-68-9
M. Wt: 227.17 g/mol
InChI Key: LPRJOSBAVMVBJI-UHFFFAOYSA-N
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Description

1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride is an organic compound with the chemical formula C10H20Cl2N2 It is a white crystalline powder that is soluble in water and various organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride typically involves the reaction of 3-methyl-3-azetidinylamine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the final compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-3-azetidinyl)-pyrrolidine 2HCl: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(3-Methyl-3-azetidinyl)-morpholine 2HCl:

Uniqueness

Its piperidine ring provides different steric and electronic properties, influencing its interactions and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

1-(3-methylazetidin-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-9(7-10-8-9)11-5-3-2-4-6-11;;/h10H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRJOSBAVMVBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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